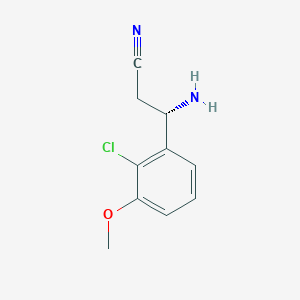

(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile

Description

(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile is a chiral propanenitrile derivative featuring a stereospecific amino group at the 3S position and a substituted phenyl ring with 2-chloro and 3-methoxy substituents. Its molecular formula is C₁₀H₁₀ClN₂O, with a calculated molecular weight of 209.5 g/mol.

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-chloro-3-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2O/c1-14-9-4-2-3-7(10(9)11)8(13)5-6-12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |

InChI Key |

DROCJYTYTGPKFW-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1Cl)[C@H](CC#N)N |

Canonical SMILES |

COC1=CC=CC(=C1Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-3-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to form the corresponding amine.

Nitrile Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally similar analogs:

Key Observations:

- Halogen Effects: Chlorine (electron-withdrawing) and bromine (polarizable, lipophilic) impact reactivity and binding interactions. Bromine analogs (e.g., ) exhibit higher molecular weights, which may reduce solubility but improve membrane permeability .

- Methoxy Positioning :

Regulatory Status:

- Cyanazine (a propanenitrile herbicide) was banned due to toxicity (), highlighting the importance of substituent choice in safety profiles .

Biological Activity

(3S)-3-Amino-3-(2-chloro-3-methoxy-phenyl)propanenitrile is a chiral organic compound characterized by its unique functional groups, including an amino group, a nitrile group, and a chlorinated methoxy-substituted phenyl ring. Its molecular formula is , with a molecular weight of approximately 210.66 g/mol. The presence of these functional groups suggests potential biological activity, particularly in medicinal chemistry.

The compound's reactivity is influenced by its functional groups:

- Amino Group : Can participate in nucleophilic substitutions.

- Nitrile Group : Capable of hydrolysis to form carboxylic acids.

- Chlorinated Phenyl Ring : May engage in electrophilic aromatic substitution reactions.

These properties make this compound a versatile intermediate in organic synthesis and medicinal applications.

Potential Therapeutic Effects

Preliminary studies suggest that compounds with structural similarities to this compound exhibit various biological activities, including:

- Anti-inflammatory : Compounds in this class have shown potential to inhibit inflammatory pathways.

- Analgesic : Similar structures have been explored for pain relief properties.

- Anticancer : Some analogs have demonstrated activity against cancer cell lines.

Interaction Studies

Research indicates that the biological activity of this compound may depend on its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. Techniques like molecular docking simulations and binding assays are often utilized to elucidate these interactions.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile | Anti-inflammatory | TBD | Lacks methoxy group |

| (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile | Analgesic | TBD | Lacks chloro group |

| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile | Anticancer | TBD | Has methyl instead of methoxy |

Case Studies and Research Findings

- Anti-inflammatory Activity : A study on related compounds highlighted their ability to inhibit NF-kB/AP-1 reporter activity, showcasing their potential as anti-inflammatory agents . While specific data on this compound is limited, the structural framework suggests similar mechanisms may be applicable.

- Binding Affinity Studies : Molecular docking studies have indicated that compounds with similar structures can effectively bind to protein targets involved in inflammatory responses. This interaction is crucial for understanding the therapeutic potential of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.